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Cat. No.: B8069257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tofogliflozin's selectivity for the sodium-

glucose cotransporter 2 (SGLT2) over its isoform, SGLT1. Tofogliflozin is a potent and highly

selective SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2]

Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading

to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose

levels.[3][4] The high degree of selectivity for SGLT2 is a critical attribute, minimizing off-target

effects associated with SGLT1 inhibition and contributing to its safety and efficacy profile.

Quantitative Analysis of Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory

concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The

selectivity of an inhibitor for SGLT2 over SGLT1 is determined by the ratio of its IC50 or Ki

value for SGLT1 to that for SGLT2. Tofogliflozin exhibits one of the highest selectivity ratios

among the class of SGLT2 inhibitors.
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Compound SGLT2 IC50 (nM) SGLT1 IC50 (nM)
Selectivity Ratio
(SGLT1/SGLT2)

Tofogliflozin 2.9[5][6] 8444[5][6] ~2911[7]

Dapagliflozin 1.1 (EC50) 1390 ~1200[5][8]

Canagliflozin 2.2 - 4.4 910 ~260 - 413[5][6][8]

Empagliflozin 3.1 >930 >300[5]

Ipragliflozin 7.4 1880 ~254[5]

Ertugliflozin 0.877 >877 >1000[5]

Sotagliflozin 1.8 36
~20 (Dual Inhibitor)[6]

[9]

Note: IC50/EC50 values can vary based on experimental conditions and assay types. The data

presented is a synthesis from multiple sources for comparative purposes.

Mechanism of Action and Physiological Implications
SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular

filtrate back into circulation, primarily in the S1 segment of the proximal convoluted tubule.[10]

SGLT1, in contrast, is responsible for the remaining 10% of renal glucose reabsorption and is

also the primary glucose transporter in the small intestine.

By potently and selectively inhibiting SGLT2, tofogliflozin reduces the renal threshold for

glucose excretion, leading to glucosuria and lower plasma glucose levels in an insulin-

independent manner.[1][3] The high selectivity for SGLT2 is thought to confer a lower risk of

hypoglycemia compared to dual SGLT1/SGLT2 inhibitors, as SGLT1's role in glucose

reabsorption becomes more significant under lower glycemic conditions.[11][12]
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Mechanism of Tofogliflozin's selective SGLT2 inhibition in the renal proximal tubule.

Experimental Protocols for Determining Selectivity
The IC50 values and selectivity of SGLT inhibitors like tofogliflozin are determined through

robust in vitro assays. A common method involves using a stable cell line, such as Chinese

Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to

express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). The protocol measures

the inhibition of transporter activity by assessing the uptake of a labeled glucose analog.

Cell-Based Radioactive Glucose Analog Uptake Assay
This protocol provides a representative method for quantifying SGLT-mediated glucose uptake.
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1. Cell Culture and Seeding:

Culture HEK293 cells stably expressing either hSGLT1 or hSGLT2 in appropriate media

(e.g., DMEM supplemented with 10% FBS).

Seed the cells into 96-well microplates at a suitable density and allow them to grow to

confluency.

2. Compound Preparation:

Prepare stock solutions of tofogliflozin and other test compounds in dimethyl sulfoxide

(DMSO).

Create serial dilutions of the compounds in a sodium-containing uptake buffer to achieve a

range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%)

to avoid cytotoxicity.

3. Uptake Assay:

Wash the confluent cell monolayers with a sodium-free buffer to remove residual media.

Pre-incubate the cells with the diluted test compounds or vehicle control (for total uptake) in

a sodium-containing buffer for 15-30 minutes at 37°C. Include a non-specific uptake control

by using a sodium-free buffer or a high concentration of a non-labeled sugar like D-glucose.

[13]

Initiate the uptake reaction by adding a sodium-containing buffer that includes the test

compound and a radiolabeled, non-metabolizable glucose analog, such as [¹⁴C]α-methyl-D-

glucopyranoside ([¹⁴C]AMG).[14]

Incubate for a predetermined linear uptake period (e.g., 10-60 minutes) at 37°C.[13][14]

4. Termination and Lysis:

Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells

multiple times with an ice-cold, sodium-free buffer to remove extracellular radioligand.

Lyse the cells using a suitable lysis buffer.
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5. Measurement and Data Analysis:

Transfer the cell lysates to a scintillation plate, add a scintillation cocktail, and measure the

radioactivity using a microplate scintillation counter.

Calculate the SGLT-specific uptake by subtracting the non-specific uptake from the total

uptake.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-

linear regression analysis.[13]

Calculate the selectivity ratio by dividing the IC50 for hSGLT1 by the IC50 for hSGLT2.
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Workflow for an in vitro assay to determine SGLT inhibitor selectivity.
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Visualizing Tofogliflozin's Selectivity Spectrum
The concept of selectivity is crucial in drug development. A highly selective drug minimizes

interactions with unintended targets. In the context of SGLT inhibitors, high selectivity for

SGLT2 is desirable to isolate the therapeutic effect to renal glucose reabsorption.
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Logical relationship of inhibitor selectivity for SGLT transporters.

Conclusion
Tofogliflozin is distinguished within its class by an exceptionally high selectivity for SGLT2

over SGLT1, with a selectivity ratio of approximately 2900-fold.[7] This specificity, confirmed

through rigorous in vitro assays, ensures that its therapeutic action is precisely targeted to the

primary mediator of renal glucose reabsorption.[15][16] This high degree of selectivity is a key

pharmacological feature, contributing to its efficacy in glycemic control while minimizing the

potential for off-target effects related to SGLT1 inhibition in other tissues. This technical profile

underscores the importance of selectivity in the design and development of advanced

therapeutic agents for type 2 diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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